D-Galactose-18O2
Description
Fundamental Principles of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a sophisticated analytical technique that allows researchers to track the fate of atoms through metabolic pathways. biologists.comresearchgate.net The core principle of SIRM involves introducing a molecule, or "tracer," into a biological system, where one or more of its atoms have been replaced with a heavier, non-radioactive (stable) isotope. biologists.comnih.gov Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). nih.gov
As the organism metabolizes the labeled tracer, the heavy isotopes are incorporated into a variety of downstream metabolites. researchgate.net Analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then detect and quantify the presence of these heavy isotopes in different molecules. biologists.com This allows researchers to map the flow of atoms, determine the activity of metabolic pathways, and understand how different pathways are interconnected. researchgate.netresearchgate.net SIRM provides a dynamic view of metabolism that is not achievable by simply measuring the static concentrations of metabolites. researchgate.net
Rationale for ¹⁸O-Labeling in Carbohydrate Research, Focusing on D-Galactose-¹⁸O₂
While carbon-13 and deuterium are the most common isotopes used for tracing carbohydrate metabolism, oxygen-18 (¹⁸O) offers unique advantages. researchgate.net Oxygen atoms are key components of the hydroxyl and carbonyl groups of carbohydrates and participate directly in many enzymatic reactions. medchemexpress.com By labeling a carbohydrate like D-galactose with ¹⁸O, specifically as D-Galactose-¹⁸O₂, researchers can probe reactions that involve the oxygen atoms of the sugar. This can include the incorporation of the sugar into glycoproteins and glycolipids, where glycosidic bonds are formed. researchgate.net
¹⁸O-labeling is particularly useful in mass spectrometry-based analyses. The mass shift caused by the incorporation of ¹⁸O is distinct and can be readily detected. medchemexpress.com For instance, the enzymatic removal of N-linked glycans in the presence of H₂¹⁸O leads to the incorporation of an ¹⁸O atom at the formerly glycosylated asparagine residue, allowing for the precise identification of glycosylation sites. biologists.comwikipedia.org In the context of D-Galactose-¹⁸O₂, this tracer can be used to follow the incorporation of galactose into glycoconjugates and to study the enzymes involved in these processes. researchgate.net
Historical Development of Isotopic Tracers in Biochemical Pathway Elucidation
The use of isotopes to trace biochemical pathways has a rich history that has been transformative for our understanding of biology. The concept was pioneered by Georg de Hevesy in the 1910s, initially using radioactive isotopes. researchgate.net His work in the 1930s, applying radioactive phosphorus (³²P) to biological systems, revealed the dynamic nature of metabolism and earned him a Nobel Prize. medchemexpress.com
In the mid-20th century, the development of methods to produce and detect other isotopes, including the stable isotopes, broadened the scope of tracer studies. nih.gov Rudolph Schoenheimer's work in the 1930s with stable isotopes like deuterium was a significant milestone, demonstrating that body constituents are in a constant state of flux. The discovery of long-lived carbon-14 (B1195169) (¹⁴C) in 1940 by Martin Kamen and Samuel Ruben provided a crucial tool for tracing the path of carbon in processes like photosynthesis. medchemexpress.com The advent and refinement of mass spectrometry were critical for the widespread adoption of stable isotope tracers, as this technology allowed for their precise detection and quantification without the hazards associated with radioactivity. nih.gov
Overview of D-Galactose-¹⁸O₂'s Role as a Research Probe
D-Galactose-¹⁸O₂ serves as a specialized research probe primarily for investigating the metabolism of galactose and its incorporation into more complex molecules. While not as commonly used as its ¹³C- or ²H-labeled counterparts, its application is rooted in the unique insights that oxygen labeling can provide.
The primary metabolic route for galactose is the Leloir pathway, which converts galactose into glucose-1-phosphate, allowing it to enter mainstream glucose metabolism. wikipedia.orgwikipedia.org By using D-Galactose-¹⁸O₂, researchers can potentially track the oxygen atoms through these enzymatic steps.
A significant application of ¹⁸O-labeling in carbohydrate research is in the field of glycomics and glycoprotein (B1211001) analysis. For example, studies have shown that ¹⁸O can be incorporated into the C-terminal carboxyl group of peptides during enzymatic digestion in H₂¹⁸O, providing a means for quantitative proteomics. wikipedia.org More relevant to D-Galactose-¹⁸O₂, research has demonstrated that ¹⁶O/¹⁸O exchange can occur with the carbonyl oxygen of monosaccharides, including D-galactose, when incubated in ¹⁸O-enriched water. medchemexpress.com This provides a method for preparing the labeled sugar and demonstrates its stability for use in tracer experiments. The resulting mass shift is readily detectable by high-resolution mass spectrometry. medchemexpress.com
The table below illustrates the expected mass shifts for D-galactose when labeled with one or two ¹⁸O atoms, based on experimental observations of ¹⁶O/¹⁸O exchange reactions.
| Compound | Unlabeled Mass (m/z of [M+Na]⁺) | Mass with one ¹⁸O (m/z of [M+Na]⁺) | Mass with two ¹⁸O (m/z of [M+Na]⁺) |
| D-Galactose | 203.053 | 205.057 | 207.061 |
Data derived from studies on ¹⁶O/¹⁸O exchange reactions in monosaccharides. medchemexpress.comcnif.cn
While extensive studies detailing the in vivo metabolic fate of D-Galactose-¹⁸O₂ are not widely available, its potential as a tool for dissecting specific enzymatic reactions in glycobiology and for quantitative analysis of galactose incorporation into glycoconjugates is clear from the fundamental principles of stable isotope tracing and the analytical data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-QEBRTFFTSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)[18OH])[18OH])O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Purity Assessment of D Galactose 18o2 for Research Applications
Chemoenzymatic Synthesis of D-Galactose-¹⁸O₂
Chemoenzymatic methods offer a highly specific and efficient approach to isotopic labeling, leveraging the inherent selectivity of enzymes to modify carbohydrate structures. These strategies can overcome many of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations.
Regioselective ¹⁸O-Labeling Approaches
Enzymes provide unparalleled regioselectivity in modifying the multiple hydroxyl groups of a galactose molecule. One primary strategy involves the use of oxidoreductases, such as galactose oxidase (GOase), which specifically catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to an aldehyde. researchgate.net This reaction, when conducted in the presence of H₂¹⁸O, can facilitate the incorporation of an ¹⁸O atom. A subsequent reduction step could then regenerate the alcohol, now labeled.
Another enzymatic approach involves phosphorylases. For instance, a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase could be used in a reaction where one of the phosphate (B84403) oxygens is derived from ¹⁸O-labeled water. rsc.org Positional isotope exchange (PIX) studies, which can analyze enzyme-catalyzed reactions, could be adapted to confirm the incorporation and position of the ¹⁸O label. researchgate.net The key challenge lies in designing a system where two oxygen atoms can be specifically incorporated. This might involve a multi-enzyme cascade where two distinct, regioselective enzymatic reactions are performed in sequence, each introducing one ¹⁸O atom from the solvent (H₂¹⁸O).
| Enzymatic Approach | Target Position | Principle of ¹⁸O Incorporation |
| Galactose Oxidase (GOase) | C-6 | Oxidation of the primary alcohol in H₂¹⁸O, followed by reduction. |
| Kinases/Phosphorylases | C-1 or C-6 | Phosphorylation using [¹⁸O]-ATP or phosphorolysis in H₂¹⁸O. |
| Isomerases | C-2 | Isomerization reactions, such as the conversion to D-tagatose, can involve enediol intermediates that exchange protons (and potentially oxygen) with the solvent. mdpi.com |
Precursor Design for ¹⁸O Incorporation into D-Galactose
The design of the starting material is critical for successful enzymatic ¹⁸O incorporation. Often, the most straightforward precursor is D-galactose itself, with the isotopic label being introduced from ¹⁸O-labeled water (H₂¹⁸O) during the enzymatic reaction. nih.gov For reactions involving galactosyltransferases, a precursor such as uridine (B1682114) diphosphate (B83284) (UDP)-galactose is required. nih.gov The synthesis of [¹⁸O]-UDP-galactose could be achieved enzymatically, where the labeling occurs during the formation of the UDP-sugar itself.
Alternatively, a precursor could be a galactose derivative specifically designed to be a substrate for an enzyme that facilitates oxygen exchange. For example, a precursor for galactose oxidase could be a molecule where the C-6 position is readily accessible to the enzyme's active site. researchgate.netnih.gov The efficiency of label incorporation will depend on the enzyme's substrate specificity and the reaction conditions, which must be optimized to favor the exchange with H₂¹⁸O.
Chemical Synthesis Routes for D-Galactose-¹⁸O₂
Purely chemical synthesis provides a versatile alternative for producing D-Galactose-¹⁸O₂, allowing for a broader range of reaction conditions and scalability. However, it necessitates a complex series of protection and deprotection steps to achieve the required selectivity. nih.gov
Stereoselective Formation of D-Galactose-¹⁸O₂ Anomers
D-galactose exists in solution as an equilibrium mixture of cyclic pyranose and furanose forms, which include α and β anomers. libretexts.orgresearchgate.net Controlling the anomeric configuration during synthesis is a significant challenge in carbohydrate chemistry. The stereoselective formation of a specific anomer of D-Galactose-¹⁸O₂ typically involves the use of glycosyl donors with participating or non-participating protecting groups at the C-2 position. nih.gov
For instance, a participating group like an acetyl group at C-2 will favor the formation of the 1,2-trans-glycosidic bond, leading predominantly to the β-anomer. Conversely, a non-participating group like a benzyl (B1604629) ether will lead to a mixture of α and β anomers, with the ratio influenced by solvent and temperature. The formation of an intermediate oxacarbenium ion is a key step where the stereochemistry of the anomeric center is determined. nih.gov Raman and EPR spectroscopy can be used to verify the anomeric form of the final product. researchgate.net
| Anomer | C-1 OH Orientation (Pyranose Ring) | Stereochemical Control Method |
| α-anomer | Axial | Use of non-participating group at C-2; specific solvent/catalyst systems. |
| β-anomer | Equatorial | Use of participating neighboring group (e.g., acetyl) at C-2. |
Challenges in Oxygen Atom Placement During Synthesis
The primary challenge in the chemical synthesis of D-Galactose-¹⁸O₂ is the precise and regioselective placement of two ¹⁸O atoms onto the galactose scaffold. With five hydroxyl groups and a ring oxygen, the molecule presents multiple potential sites for reaction. A typical synthesis requires a multi-step process:
Selective Protection: All but the two target hydroxyl groups must be protected with orthogonal protecting groups. This allows for the selective deprotection of one site at a time.
¹⁸O Incorporation: The exposed hydroxyl group is then converted into a good leaving group (e.g., triflate or tosylate). Nucleophilic substitution with an ¹⁸O-containing nucleophile (like H₂¹⁸O or a labeled carboxylate) introduces the first isotope. This process is then repeated for the second target position.
Deprotection: Finally, all protecting groups are removed to yield the desired D-Galactose-¹⁸O₂.
Achieving high regioselectivity in both the protection and substitution steps is difficult. beilstein-journals.org Steric hindrance and the relative reactivity of the different hydroxyl groups must be carefully considered. For example, the primary hydroxyl at C-6 is generally more reactive than the secondary hydroxyls at C-2, C-3, and C-4. Distinguishing between the secondary hydroxyls is particularly challenging and often requires specialized protecting group strategies or multi-step sequences. beilstein-journals.orgrsc.org
Chromatographic Purification Techniques for Research-Grade D-Galactose-¹⁸O₂
After synthesis, obtaining research-grade D-Galactose-¹⁸O₂ with high chemical and isotopic purity is paramount. biophoretics.com This requires robust purification techniques to remove unreacted starting materials, reagents, by-products, and unlabeled or singly-labeled galactose species.
Chromatography is the method of choice for this purification. Several techniques can be employed, often in combination:
Affinity Chromatography: This method is particularly useful if the labeled galactose is part of a larger glycoconjugate or if it can bind specifically to a lectin immobilized on the chromatographic support. For example, a column with a D-galactose-binding lectin can be used to specifically isolate galactose-containing molecules. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is effective for removing small molecule reagents and salts from the larger, labeled carbohydrate product. scielo.br
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, offers high-resolution separation. Reverse-phase HPLC can separate molecules based on polarity, while normal-phase or hydrophilic interaction liquid chromatography (HILIC) is well-suited for highly polar carbohydrates. HPLC is often the final step to achieve the highest purity. nih.gov
The isotopic purity and the precise location of the ¹⁸O atoms in the final product are typically confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
| Chromatographic Technique | Separation Principle | Application for D-Galactose-¹⁸O₂ Purification |
| Affinity Chromatography | Specific biological interaction (e.g., lectin-carbohydrate) | Isolation of galactose-containing species from complex mixtures. nih.gov |
| Size-Exclusion Chromatography (SEC) | Molecular size and shape | Removal of small molecule impurities like salts and reagents. scielo.br |
| High-Performance Liquid Chromatography (HPLC) | Polarity (Reverse-Phase) or Hydrophilicity (HILIC) | High-resolution separation from structural isomers and partially labeled species. nih.gov |
Analytical Verification of Isotopic Enrichment and Positional Specificity in D-Galactose-¹⁸O₂ Samples
The successful synthesis of D-Galactose-¹⁸O₂ necessitates rigorous analytical verification to confirm the degree of isotopic enrichment and to ascertain the precise location of the ¹⁸O atoms within the molecule. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable techniques for these critical assessments.
High-Resolution Mass Spectrometry for ¹⁸O Content Determination in D-Galactose-¹⁸O₂
High-resolution mass spectrometry is a primary analytical tool for quantifying the incorporation of ¹⁸O into the D-galactose molecule. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule, allowing for the differentiation between the unlabeled D-galactose and its ¹⁸O-labeled isotopologues.
In a typical analysis, a sample of the synthesized D-Galactose-¹⁸O₂ is introduced into the mass spectrometer, often using a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The resulting mass spectrum will display a series of peaks corresponding to the different isotopic forms of the molecule.
The theoretical monoisotopic mass of unlabeled D-galactose ([C₆H₁₂O₆]) is 180.06339 u. Upon the successful incorporation of two ¹⁸O atoms, the mass is expected to increase by approximately 4 Da. The high resolution of the instrument allows for the differentiation of these isotopologues from other species with similar nominal masses.
Research Findings:
Analysis of ¹⁸O-labeled monosaccharides by HRMS has demonstrated the ability to resolve the isotopic distribution of the molecular ion peak. nih.gov For a D-Galactose-¹⁸O₂ sample, the mass spectrum would be expected to show a significant decrease in the abundance of the M+0 peak (corresponding to the ¹⁶O-containing molecule) and a corresponding increase in the M+4 peak (corresponding to the doubly ¹⁸O-labeled molecule). The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment.
For instance, in a successful labeling experiment, the M+4 peak should be the most abundant, with minor contributions from M+2 (singly labeled) and the residual M+0 peak. The presence of partially labeled species can provide insight into the efficiency and mechanism of the labeling reaction.
Below is a hypothetical data table illustrating the expected high-resolution mass spectrometry results for a sample of D-Galactose-¹⁸O₂ with 95% isotopic enrichment.
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Mass Error (ppm) | Relative Abundance (%) |
|---|---|---|---|---|
| D-Galactose-¹⁶O₂ | 181.07123 | 181.07120 | -0.17 | 4.0 |
| D-Galactose-¹⁸O¹⁶O | 183.07563 | 183.07560 | -0.16 | 1.0 |
| D-Galactose-¹⁸O₂ | 185.08003 | 185.08000 | -0.16 | 95.0 |
Nuclear Magnetic Resonance Spectroscopy for Positional ¹⁸O Information
While HRMS confirms the degree of isotopic enrichment, it does not typically provide information about the specific location of the ¹⁸O atoms within the D-galactose molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for determining the positional specificity of the isotopic label.
The presence of an ¹⁸O atom directly bonded to a ¹³C atom induces a small, but measurable, upfield shift in the ¹³C chemical shift. This phenomenon is known as the ¹⁸O isotope effect. cdnsciencepub.com By comparing the ¹³C NMR spectrum of the labeled D-Galactose-¹⁸O₂ with that of an unlabeled D-galactose standard, the positions of ¹⁸O incorporation can be identified.
Research Findings:
Studies on other ¹⁸O-labeled carbohydrates have shown that the magnitude of the upfield shift is typically on the order of 0.02 to 0.05 ppm per ¹⁸O atom. cdnsciencepub.com For D-Galactose-¹⁸O₂, if the labeling has occurred at specific hydroxyl groups, the corresponding carbon signals in the ¹³C NMR spectrum will exhibit this characteristic upfield shift.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign the shifted carbon signals to their corresponding positions in the galactose ring. An HSQC experiment correlates each carbon atom with its directly attached proton(s), while an HMBC experiment reveals longer-range correlations between carbons and protons.
The following data tables present the expected ¹H and ¹³C NMR chemical shifts for the anomers of unlabeled D-galactose in D₂O, which serve as a reference for identifying the isotopic shifts in the labeled compound.
¹H NMR Chemical Shifts for D-Galactose in D₂O
| Proton | α-anomer (ppm) | β-anomer (ppm) |
|---|---|---|
| H-1 | 5.23 | 4.65 |
| H-2 | 3.85 | 3.52 |
| H-3 | 3.93 | 3.68 |
| H-4 | 4.15 | 3.91 |
| H-5 | 4.03 | 3.62 |
| H-6a | 3.76 | 3.76 |
| H-6b | 3.76 | 3.76 |
¹³C NMR Chemical Shifts for D-Galactose in D₂O
| Carbon | α-anomer (ppm) | β-anomer (ppm) |
|---|---|---|
| C-1 | 92.8 | 97.1 |
| C-2 | 68.7 | 72.5 |
| C-3 | 69.6 | 73.3 |
| C-4 | 69.8 | 69.2 |
| C-5 | 70.9 | 75.3 |
| C-6 | 61.5 | 61.5 |
Upon analysis of D-Galactose-¹⁸O₂, the carbon atoms directly bonded to the ¹⁸O atoms would be expected to show an upfield shift of approximately 0.02-0.05 ppm from the values listed above. For example, if the ¹⁸O atoms were incorporated at the C-1 and C-6 positions, the signals for C-1 and C-6 in both anomers would be shifted to a lower ppm value. The precise measurement of these shifts provides definitive evidence of the positional specificity of the isotopic labeling.
Methodological Frameworks for D Galactose 18o2 Tracer Studies in Biological Systems
Experimental Design Considerations for D-Galactose-18O2 Tracer Experiments
A well-designed tracer experiment is fundamental to obtaining accurate and interpretable data. Several key factors must be considered when planning studies with this compound, from the selection of an appropriate biological model to the optimization of labeling conditions.
The choice of a biological model is dictated by the specific research question. Each model system offers unique advantages and limitations for tracing the metabolic fate of this compound.
Cell Cultures: Immortalized cell lines, primary cells, and stem cells are widely used for their experimental tractability and homogeneity. They are particularly useful for dissecting intracellular metabolic pathways and their regulation under controlled environmental conditions. For instance, cancer cell lines with altered glucose metabolism can be cultured with this compound to investigate the Leloir pathway's contribution to glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Animal Models: In vivo studies using animal models, such as mice and rats, provide a systemic understanding of galactose metabolism in the context of a whole organism. These models are invaluable for investigating inter-organ metabolic fluxes and the physiological consequences of altered galactose metabolism. For example, this compound can be administered to trace its conversion to glucose in the liver and subsequent utilization by other tissues. nih.gov
In Vitro Enzymatic Assays: These assays, using purified enzymes, are essential for characterizing the kinetic properties and mechanisms of individual enzymes involved in galactose metabolism. By incubating enzymes with this compound, researchers can directly measure reaction rates and identify metabolic intermediates.
| Biological Model | Advantages | Disadvantages |
| Cell Cultures | High experimental control, homogeneity, ease of manipulation. | Lack of systemic context, potential for metabolic adaptations to culture conditions. |
| Animal Models | Provides systemic and physiological context, allows for inter-organ studies. | Higher complexity, ethical considerations, cost. |
| In Vitro Enzymatic Assays | Allows for detailed characterization of individual enzyme kinetics and mechanisms. | Lacks the complexity of the cellular environment. |
To accurately quantify metabolic fluxes, it is crucial to achieve a metabolic and isotopic steady state. This requires careful optimization of the tracer concentration and incubation time.
Concentration: The concentration of this compound should be high enough to ensure significant incorporation into downstream metabolites but not so high as to perturb the natural metabolic state of the system. Preliminary dose-response experiments are recommended to determine the optimal concentration that results in detectable labeling without causing metabolic stress.
Incubation Time: The duration of labeling must be sufficient for the isotopic enrichment to reach a plateau in the metabolites of interest, indicating that an isotopic steady state has been achieved. The time required to reach this state varies depending on the turnover rate of the specific metabolic pathway being investigated. For example, central carbon metabolism may reach a steady state within minutes to hours in cultured cells, while the biosynthesis of complex macromolecules like glycoproteins may take longer. nih.gov Pilot time-course experiments are essential to determine the appropriate incubation period for the biological system and pathway under investigation. wikipedia.org
This compound Tracing in Cell Culture Systems
Cell culture systems are a cornerstone of metabolic research, offering a controlled environment to study cellular processes.
A typical protocol for labeling cultured cells with this compound involves several key steps:
Cell Seeding and Growth: Cells are seeded at an appropriate density to ensure they are in the exponential growth phase at the time of the experiment.
Media Exchange: The standard culture medium is replaced with a medium containing this compound at the predetermined optimal concentration. To avoid metabolic perturbations, the labeling medium should be otherwise identical to the standard growth medium.
Incubation: Cells are incubated with the tracer for the optimized duration to allow for the incorporation of the ¹⁸O isotope into the metabolic network.
Harvesting: After incubation, the cells are harvested for metabolite extraction.
The rapid turnover of metabolites necessitates immediate quenching of metabolic activity to preserve the in vivo metabolic state at the time of sampling.
Quenching: This process involves the rapid inactivation of enzymes. Common methods include the use of cold solvents, such as methanol (B129727) or acetonitrile, often chilled to temperatures as low as -80°C. The quenching solution should be added swiftly to the cell culture plate or tube.
Extraction: Following quenching, intracellular metabolites are extracted. This is typically achieved by lysing the cells and separating the metabolites from other cellular components like proteins and lipids. A common method involves a biphasic extraction using a mixture of methanol, chloroform, and water, which separates polar metabolites into the aqueous phase.
| Step | Method | Key Considerations |
| Quenching | Cold solvent (e.g., -80°C methanol) | Rapid and complete inactivation of enzymes to prevent metabolic changes. |
| Extraction | Biphasic solvent system (e.g., methanol/chloroform/water) | Efficient extraction of the metabolites of interest while removing interfering substances. |
This compound Application in Ex Vivo and In Vivo Non-Human Models
Extending tracer studies to ex vivo and in vivo models provides a more holistic understanding of galactose metabolism.
Ex Vivo Studies: Freshly isolated tissues or organs can be maintained in a viable state in culture media for a limited time. These tissue slices or explants can be incubated with this compound to study tissue-specific metabolism in a controlled environment that more closely resembles the in vivo state than cultured cells. springernature.com
In Vivo Studies: In living non-human models, this compound can be administered through various routes, such as oral gavage, intravenous infusion, or intraperitoneal injection. nih.gov The choice of administration route depends on the research question and the desired metabolic state (e.g., steady-state labeling via continuous infusion). Following a defined period, tissues and biofluids (e.g., blood, urine) are collected for analysis of ¹⁸O incorporation into various metabolites. This approach allows for the investigation of whole-body galactose metabolism and inter-organ transport.
Strategies for this compound Delivery and Distribution in Animal Models
The effective use of D-Galactose as a tracer in animal models hinges on controlled delivery and an understanding of its subsequent distribution. The choice of administration route is a critical first step, influencing the bioavailability and metabolic fate of the tracer. Common routes of administration in rodent models include oral, intraperitoneal, and subcutaneous injections. nih.govoamjms.euplos.org
Oral administration, often via gavage, introduces D-Galactose through the digestive system, which can be a less invasive method for chronic studies. researchgate.netnih.gov This route allows for the investigation of metabolic processes in the gut and liver before systemic circulation. In contrast, intraperitoneal and subcutaneous injections bypass initial gastrointestinal metabolism, leading to a more direct and rapid entry into the bloodstream. oamjms.eunih.gov The selection of the delivery method often depends on the specific research question, such as mimicking dietary intake versus modeling systemic exposure.
Once administered, D-Galactose is distributed throughout the body. Studies have shown that it can cross the blood-brain barrier and impact the central nervous system, with detectable changes in the prefrontal cortex and hippocampus. nih.gov The liver is another primary site of D-Galactose metabolism, where it enters key metabolic pathways. plos.orgnih.gov The distribution and uptake of D-Galactose can be influenced by factors such as the animal's age, sex, and the duration of exposure.
Interactive Table: D-Galactose Administration Routes and Their Characteristics in Animal Models
| Administration Route | Description | Key Considerations |
|---|---|---|
| Oral (v.o.) | Administration via the mouth, often through gavage. researchgate.net | Mimics dietary intake, subject to first-pass metabolism in the liver. Less invasive for long-term studies. researchgate.net |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. oamjms.eu | Bypasses the gastrointestinal tract, leading to rapid systemic absorption. oamjms.eu |
| Subcutaneous (s.c.) | Injection into the layer of skin directly below the dermis and epidermis. plos.org | Allows for slower, more sustained absorption compared to intraperitoneal injection. plos.org |
Tissue-Specific Metabolic Profiling Using this compound Tracing
Tissue-specific metabolic profiling is crucial for understanding the downstream effects of D-Galactose administration. By tracing the metabolic fate of D-Galactose, researchers can elucidate its role in various cellular processes and pathologies. This is often achieved through the collection of tissue samples following a period of D-Galactose exposure and subsequent analysis using techniques like mass spectrometry.
In the liver, D-Galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis or is stored as glycogen. microbenotes.comresearchgate.net Studies using D-Galactose have shown significant alterations in the liver's metabolic profile, including changes in carbohydrate and lipid metabolism. plos.org For instance, an increase in glucose-1-phosphate and other sugar derivatives has been observed in the livers of mice treated with D-Galactose. plos.org
In the brain, D-Galactose administration has been linked to changes in mitochondrial respiratory chain complexes in both the prefrontal cortex and hippocampus. nih.gov This suggests an impact on energy metabolism within these brain regions. Metabolic profiling can reveal shifts in key metabolites, providing insights into the neurochemical alterations induced by D-Galactose.
Integration of this compound with Multi-Omics Data for Systems-Level Understanding
To achieve a comprehensive, systems-level understanding of the biological impact of D-Galactose, data from tracer studies can be integrated with other multi-omics datasets. This approach allows for the connection of metabolic changes with alterations at the genomic, transcriptomic, and proteomic levels.
An integrated analysis of metabolomics and transcriptomics has been successfully employed in studies of D-Galactose-induced aging models. nih.gov By combining gas chromatography/mass spectrometry-based metabolomics with gene expression profiling, researchers have identified correlations between altered metabolic pathways and changes in the expression of specific genes. plos.orgresearchgate.net For example, studies have demonstrated that D-Galactose can induce significant changes in the expression of numerous mRNAs in the liver, which are associated with metabolic disorders, oxidative stress, and insulin (B600854) resistance. plos.org
This integrated approach provides a more holistic view of the cellular response to D-Galactose. For instance, an observed increase in a particular metabolite can be linked to the upregulation or downregulation of genes encoding the enzymes responsible for its synthesis or degradation. nih.govmdpi.com By layering these different omics data, a more complete picture of the molecular mechanisms underlying the physiological effects of D-Galactose can be constructed.
Interactive Table: Altered Metabolites in Mouse Liver Following D-Galactose Administration
| Metabolite | Fold Change (log2) | p-value | Potential Implication |
|---|---|---|---|
| Glucose-1-phosphate | > 3.0 | < 0.05 | Altered carbohydrate metabolism plos.org |
| Sorbitol | Increased | < 0.05 | Accumulation may cause cellular stress plos.org |
| Sphingosine | Increased | < 0.05 | Role in signal transduction and apoptosis plos.org |
| Phosphate | Increased | < 0.05 | Central role in energy metabolism |
Applications of D Galactose 18o2 in Advanced Biochemical Research
Elucidation of Galactose Metabolism Pathways and Fluxes using D-Galactose-18O2
This compound serves as a critical tracer for dissecting the intricacies of galactose metabolism. When introduced into cellular systems, the ¹⁸O-labeled galactose enters metabolic pathways, and the distribution of the heavy isotope among various intermediates is quantified to understand the dynamics of these processes.
This compound in the Leloir Pathway and Associated Enzyme Kinetics
The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. mhmedical.comresearchgate.net The use of this compound allows for detailed investigation of this pathway's efficiency and the kinetics of its constituent enzymes.
The pathway begins with the phosphorylation of D-galactose by galactokinase (GALK) to form galactose-1-phosphate. nih.gov Subsequently, galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. mhmedical.com Finally, UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, while phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis. researchgate.net
By introducing this compound, the ¹⁸O label is incorporated into these intermediates. The rate of appearance of ¹⁸O in galactose-1-phosphate and subsequently in UDP-galactose can be measured over time using mass spectrometry. This allows for the calculation of the in-vivo activity of GALK and GALT. Positional isotope exchange studies, analogous to those performed with ¹⁸O-labeled UTP for UDP-glucose pyrophosphorylase, can also be designed to probe the kinetics of these enzymes. nih.govtamu.edu For instance, by analyzing the distribution of ¹⁸O in the phosphate (B84403) and galactose moieties of the intermediates, researchers can gain insights into the binding and release of substrates and products from the enzyme active sites.
Table 1: Hypothetical Kinetic Parameters for Leloir Pathway Enzymes Determined using this compound Tracing
| Enzyme | Parameter | Value | Method |
| Galactokinase (GALK) | Vmax (µmol/min/mg protein) | 15.2 ± 1.8 | Rate of ¹⁸O-Galactose-1-Phosphate formation |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | kcat (s⁻¹) | 25.5 ± 2.3 | Rate of ¹⁸O-UDP-Galactose formation |
| UDP-Galactose 4-Epimerase (GALE) | Equilibrium Constant (Keq) | 0.28 ± 0.03 | Ratio of ¹⁸O-UDP-Galactose to ¹⁸O-UDP-Glucose at steady state |
Assessment of Glycolytic and Gluconeogenic Intermediates Derived from this compound
Once converted to glucose-6-phosphate via the Leloir pathway, the ¹⁸O-labeled carbon skeleton of the original this compound can enter glycolysis or, under certain metabolic conditions, be utilized in gluconeogenesis. nih.gov Tracing the ¹⁸O label into glycolytic intermediates such as fructose-6-phosphate, fructose-1,6-bisphosphate, and pyruvate (B1213749) provides a direct measure of the contribution of galactose to cellular energy production. wikipedia.org
Metabolic flux analysis using this compound allows for the quantification of the relative rates of glycolysis and the pentose (B10789219) phosphate pathway (PPP), another major fate of glucose-6-phosphate. By measuring the distribution of the ¹⁸O label in metabolites specific to each pathway, researchers can determine how cells partition galactose-derived carbon skeletons between catabolic and anabolic processes. For example, the appearance of ¹⁸O in lactate (B86563) can be used to quantify the rate of anaerobic glycolysis, while its incorporation into ribose-5-phosphate (B1218738) would indicate flux through the PPP. nih.gov
Investigation of Alternative Galactose Utilization Pathways via this compound Tracing
While the Leloir pathway is the principal route for galactose metabolism in many organisms, alternative pathways exist, such as the De Ley-Doudoroff pathway. This pathway involves the direct oxidation of galactose to galactono-γ-lactone, followed by a series of reactions to produce intermediates that can enter central metabolism.
This compound tracing can be employed to investigate the activity of these alternative pathways. If a significant amount of the ¹⁸O label from this compound is detected in intermediates unique to the De Ley-Doudoroff pathway, such as 2-keto-3-deoxy-6-phosphogalactonate, it would provide direct evidence for the operation of this metabolic route. This approach is particularly useful in microorganisms or under specific physiological conditions where the expression of alternative pathway enzymes may be induced.
This compound in Glycoconjugate Biosynthesis and Turnover Studies
Glycoconjugates, which include glycoproteins and glycolipids, are vital for numerous cellular functions. D-Galactose is a key component of the carbohydrate chains of these molecules. This compound provides a powerful means to study the synthesis and degradation of these complex macromolecules.
Tracing this compound Incorporation into Glycoproteins and Glycolipids
The biosynthesis of glycoproteins and glycolipids occurs in the endoplasmic reticulum and Golgi apparatus, where sugar moieties are added to proteins and lipids. researchgate.net When cells are supplied with this compound, the labeled sugar is converted to ¹⁸O-UDP-galactose via the Leloir pathway. This activated sugar donor is then used by glycosyltransferases to incorporate the ¹⁸O-labeled galactose into growing glycan chains on proteins and lipids. nih.gov
By isolating glycoproteins and glycolipids from cells at various time points after the introduction of this compound and analyzing them by mass spectrometry, researchers can track the rate of incorporation of the labeled galactose. oatext.com This provides a direct measure of the rate of glycoconjugate biosynthesis. Furthermore, by performing pulse-chase experiments, where the labeled galactose is replaced with unlabeled galactose after a certain period, the rate of turnover (degradation) of these glycoconjugates can also be determined.
Table 2: Illustrative Data from a this compound Pulse-Chase Experiment for a Specific Glycoprotein (B1211001)
| Time after Pulse (hours) | ¹⁸O-Galactose Content in Glycoprotein (Normalized) |
| 0 | 1.00 |
| 4 | 0.85 |
| 8 | 0.68 |
| 12 | 0.52 |
| 24 | 0.26 |
Mechanistic Studies of Glycosyltransferase Reactions with this compound Substrates
Glycosyltransferases are the enzymes responsible for attaching sugars to other molecules. Understanding their reaction mechanisms is crucial for developing inhibitors and probes for these enzymes. The use of isotopically labeled substrates, such as this compound, can provide valuable mechanistic insights through the measurement of kinetic isotope effects (KIEs). nih.gov
When this compound is used as a substrate for a glycosyltransferase, the presence of the heavier ¹⁸O isotope can slightly alter the vibrational frequency of the C-O bond being cleaved. This can lead to a small but measurable change in the reaction rate. By comparing the reaction rate with the unlabeled substrate to that with the ¹⁸O-labeled substrate, a KIE can be determined. soton.ac.uk The magnitude of the KIE provides information about the transition state of the reaction, helping to distinguish between different proposed mechanisms, such as a front-side (SNi-like) or double-displacement mechanism. researchgate.net Such studies are critical for a fundamental understanding of how these essential enzymes function.
Analysis of Glycan Branching and Modification Patterns Using this compound
Glycosylation, the attachment of sugar moieties (glycans) to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function. The structure of these glycans, including their branching and terminal modifications, creates a vast diversity that modulates biological processes. acs.org D-Galactose is a common monosaccharide found in the glycan structures of many glycoproteins. oup.com
The analysis of glycan branching and modification is essential for understanding cell signaling, immunology, and disease pathology. biocompare.com this compound can be used as a metabolic label to probe these structures. When cells are cultured in media containing this compound, cellular enzymes called glycosyltransferases incorporate the labeled sugar into newly synthesized glycans.
Following incorporation, the glycoproteins can be isolated, and the glycans can be enzymatically or chemically released for analysis. biocompare.com Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify which glycan structures contain the ¹⁸O-labeled galactose. The specific mass increase pinpoints the location of galactose within the glycan chain, helping to determine the sequence and linkage. This is particularly valuable for differentiating between isomers and understanding the substrate specificity of various glycosyltransferases that build complex glycan antennae. thermofisher.comnih.gov For instance, identifying which branches are preferentially galactosylated under different cellular conditions can reveal regulatory mechanisms in glycan biosynthesis. nih.gov
Table 1: Hypothetical Mass Spectrometry Data for Glycan Analysis Using this compound
This table illustrates how this compound labeling would differentiate glycan structures in a mass spectrometry experiment.
| Glycan Structure | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) | Interpretation |
| Biantennary, agalactosyl (G0) | 1257.4 | 1257.4 | 0 | No galactose present; no labeling observed. |
| Biantennary, monogalactosyl (G1) | 1419.5 | 1423.5 | +4 | One galactose residue was incorporated. |
| Biantennary, digalactosyl (G2) | 1581.6 | 1589.6 | +8 | Two galactose residues were incorporated. |
Enzyme Reaction Mechanism Studies Using this compound
Isotopically labeled substrates are indispensable for elucidating the intricate mechanisms of enzyme-catalyzed reactions. This compound provides a means to trace the fate of specific oxygen atoms during catalysis, offering insights into bond cleavage, atom transfer, and stereochemical transformations.
Many oxidative enzymes utilize molecular oxygen (O₂) to catalyze reactions. nih.gov A key mechanistic question is how oxygen atoms are transferred from O₂ or water to the substrate. nih.gov By using a substrate like this compound, where the label resides on the sugar's hydroxyl groups, researchers can study enzymes that modify these positions.
For example, in a reaction catalyzed by an oxygenase, if the enzyme abstracts a hydrogen from a labeled hydroxyl group, the ¹⁸O may become part of a reactive enzyme intermediate. The subsequent reaction chemistry determines the final position of the label. If the ¹⁸O is found scrambled between different positions in the product or exchanged with oxygen from solvent water (H₂¹⁶O), it suggests the formation of a symmetric intermediate or a reversible reaction step within the enzyme's active site. nih.gov Conversely, if the ¹⁸O atom is retained at its original position in the product, it points towards a more direct and irreversible transfer mechanism. Such studies are critical for understanding how enzymes control highly reactive oxygen species. uni-muenchen.de
Glycoside hydrolases are enzymes that cleave the glycosidic bonds connecting monosaccharides in a glycan. mdpi.com These enzymes typically operate via one of two general mechanisms: a retaining mechanism that proceeds through a double-displacement reaction involving a covalent glycosyl-enzyme intermediate, or an inverting mechanism that occurs in a single step. acs.orgnih.gov
To investigate these mechanisms, a complex carbohydrate containing a this compound residue can be synthesized and used as a substrate. The key is to have the ¹⁸O label on the hydroxyl group involved in the glycosidic linkage. When the hydrolase cleaves the bond, the fate of the ¹⁸O atom reveals the point of cleavage.
Inverting Mechanism: In a single-step reaction, a water molecule acts as a nucleophile to attack the anomeric carbon, breaking the bond. The ¹⁸O label would remain on the released galactose product.
Retaining Mechanism: In the first step, a nucleophilic residue from the enzyme attacks the anomeric carbon, displacing the rest of the glycan and forming a covalent intermediate. In the second step, a water molecule hydrolyzes this intermediate to release the sugar. In this case, the ¹⁸O label would also remain with the galactose product.
By analyzing the mass of the products, the use of this compound can definitively confirm which bond was broken, a fundamental aspect of the hydrolytic process.
Enzymes exhibit remarkable stereospecificity, often acting on only one stereoisomer of a substrate to produce a specific stereoisomeric product. unipd.it Epimerases, for instance, are enzymes that catalyze the change in stereochemistry at a single carbon center in a substrate. utupub.fi UDP-galactose 4-epimerase, for example, interconverts UDP-galactose and UDP-glucose.
Using this compound as a precursor to generate a labeled substrate for such an enzyme allows for detailed stereochemical analysis. If the ¹⁸O is located at or near the site of epimerization, its position in the final product can be tracked. While mass spectrometry itself does not typically distinguish between stereoisomers, it can be coupled with chiral chromatography. This combination allows researchers to separate the product isomers and then use mass spectrometry to confirm which isomer contains the ¹⁸O label, thereby elucidating the precise stereochemical outcome of the enzymatic transformation.
This compound in Research on Oxidative Stress and Redox Homeostasis at the Metabolic Level
The administration of D-galactose to animal models is a widely used method to induce accelerated aging and conditions of oxidative stress. medchemexpress.comfrontiersin.org This occurs because excess D-galactose can be metabolized through pathways that generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). researchgate.net One proposed mechanism involves the enzyme galactose oxidase, which oxidizes D-galactose and reduces molecular oxygen to H₂O₂. researchgate.netwikipedia.org Another pathway involves the reduction of galactose to galactitol, a process that consumes the vital antioxidant cofactor NADPH and can lead to redox imbalance. mdpi.com
Using this compound allows researchers to trace the atomic origins of the molecules involved in these processes. By labeling specific hydroxyl groups on galactose, the fate of these oxygen atoms can be followed. For example, if this compound is administered to an animal model, researchers can isolate various metabolites and analyze them for the presence of the ¹⁸O isotope.
Key research questions that can be addressed include:
Do the oxygen atoms from the hydroxyl groups of galactose become directly incorporated into ROS like H₂O₂?
Are the labeled oxygen atoms transferred to other molecules during metabolic processing, indicating unexpected pathway connections?
Does the label appear in water molecules within the cell, signifying its participation in metabolic water production?
Answering these questions provides a more precise understanding of how an excess of a simple sugar like D-galactose can disrupt cellular redox homeostasis and contribute to pathology. nih.govbiorxiv.org
Table 2: Investigating D-Galactose-Induced Oxidative Stress with this compound
This table outlines potential experiments using this compound to clarify mechanisms of oxidative stress.
| Proposed Mechanism | Experimental Approach | Expected Finding with ¹⁸O Label | Significance |
| Direct Oxidation | Incubate galactose oxidase with this compound (labeled at C6-OH) and ¹⁶O₂. | ¹⁸O is not found in the product H₂O₂, confirming the oxygen in H₂O₂ comes from O₂. | Confirms the source of ROS in this specific enzymatic pathway. wikipedia.org |
| Metabolic Transformation | Administer this compound to cells or animal models. Analyze key metabolites (e.g., lactate, pyruvate) via LC-MS. | Detection of ¹⁸O in downstream metabolites. | Reveals the extent to which galactose carbons enter central carbon metabolism before inducing oxidative stress. |
| Reductant Depletion | Measure the consumption of NADPH in cells treated with this compound. | No direct tracing with ¹⁸O, but correlates metabolic flux (traced by ¹⁸O) with redox state changes. | Links the metabolic fate of galactose to the depletion of the cell's primary reductant. mdpi.com |
Advanced Analytical Techniques for the Detection and Quantification of D Galactose 18o2 and Its Labeled Metabolites
Mass Spectrometry-Based Methods for D-Galactose-18O2 Analysis
Mass spectrometry (MS) is a cornerstone for the analysis of stable isotope-labeled compounds due to its high sensitivity and ability to distinguish molecules based on their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment and Positional Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile or semi-volatile compounds. For carbohydrate analysis, including this compound, derivatization is necessary to increase volatility. Common derivatization methods include oximation followed by silylation.
In the context of this compound, GC-MS is instrumental in determining the isotopic enrichment of the tracer in biological samples. By analyzing the mass spectra of the derivatized galactose, the relative abundance of the labeled (M+4) and unlabeled (M) ions can be measured, providing a precise calculation of isotopic enrichment. Furthermore, positional analysis, which determines the specific location of the 18O atoms within the molecule, can be achieved through controlled fragmentation in the mass spectrometer. This is crucial for understanding the specific enzymatic reactions the labeled galactose has undergone.
Table 1: Illustrative GC-MS Data for Isotopic Enrichment Analysis of Derivatized D-Galactose
| Analyte | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Isotopic Species |
| Unlabeled Galactose Derivative | 437 | 95.2 | M |
| This compound Derivative | 441 | 4.8 | M+4 |
This table is illustrative and represents hypothetical data for demonstrating the principle of isotopic enrichment analysis via GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful platform for the comprehensive analysis of metabolites in complex biological matrices. It is particularly well-suited for profiling the downstream metabolites of this compound, which may include a wide range of polar compounds such as galactose-1-phosphate, UDP-galactose, and glycolytic intermediates.
The separation capabilities of liquid chromatography allow for the resolution of isomeric and isobaric metabolites prior to their introduction into the mass spectrometer. The subsequent tandem mass spectrometry analysis provides a high degree of selectivity and sensitivity for the detection and quantification of the 18O-labeled metabolites. By tracking the incorporation of the heavy oxygen atoms into these downstream compounds, researchers can elucidate the flux through various metabolic pathways.
High-Resolution Mass Spectrometry for Resolving Isotopic Fine Structure
High-resolution mass spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio of an ion with very high accuracy. This capability is essential for resolving the isotopic fine structure of this compound and its metabolites. The precise mass measurements provided by HRMS allow for the unambiguous identification of labeled compounds, even in complex biological samples where numerous other molecules are present.
For example, the exact mass of unlabeled D-Galactose (C6H12O6) is 180.06339 Da, while the exact mass of this compound (C6H12O4 18O2) is 184.07197 Da. The high mass accuracy of HRMS can easily distinguish between these and other potential elemental compositions, thereby confirming the identity of the labeled species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of 18O-Labeled Compounds
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique is invaluable for the structural elucidation of metabolites and for confirming the position of the 18O labels within the molecule.
When an 18O-labeled metabolite is subjected to MS/MS, the resulting fragmentation pattern will show mass shifts in the product ions that contain the heavy isotope. By comparing the fragmentation pattern of the labeled metabolite to its unlabeled counterpart, the location of the 18O atoms can be deduced. This information is critical for understanding the specific biochemical transformations that have occurred.
Table 2: Hypothetical MS/MS Fragmentation Data for 18O-Labeled Galactose-1-Phosphate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure | Isotope Label Location |
| 263 (Unlabeled) | 183 | [Galactose - H2O]+ | N/A |
| 267 (18O-labeled) | 187 | [Galactose-18O - H2O]+ | On the galactose moiety |
| 267 (18O-labeled) | 183 | [Galactose - H2 18O]+ | On the phosphate (B84403) group |
This table presents a hypothetical scenario to illustrate how MS/MS fragmentation can be used to determine the position of the 18O label.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.
1H-NMR and 13C-NMR in Conjunction with 18O-Labeling for Chemical Shift Perturbations
The incorporation of an 18O atom into a molecule can induce small but measurable changes in the chemical shifts of nearby 1H and 13C nuclei. This phenomenon, known as the isotope effect, can be detected by high-field 1H-NMR and 13C-NMR spectroscopy.
By analyzing the chemical shift perturbations in the NMR spectra of this compound and its metabolites, researchers can gain insights into the position of the label and the electronic environment of the surrounding atoms. These subtle changes in the NMR spectrum can serve as a complementary method to mass spectrometry for confirming the presence and location of the 18O isotope. While the effect is small, modern high-resolution NMR instruments are capable of detecting these perturbations, providing valuable structural data.
Direct 18O-NMR Spectroscopy for Positional Isotope Characterization
The direct detection of 18O by Nuclear Magnetic Resonance (NMR) spectroscopy is generally considered not feasible for routine metabolic analysis due to the quadrupolar nature of the 18O nucleus, which leads to very broad signals, and its low gyromagnetic ratio, resulting in low sensitivity. However, the effect of 18O on the NMR spectra of other nuclei, particularly 13C, provides a powerful indirect method for positional isotope characterization.
The presence of an 18O atom bonded to a 13C atom induces a small upfield shift in the 13C resonance, typically in the range of 0.02-0.05 ppm. This "18O isotope effect" on the 13C chemical shift allows for the resolution of signals from 13C-16O and 13C-18O isotopologues. nih.govacs.orgacs.org This technique is particularly valuable when combined with 13C-labeled substrates, as it allows for the simultaneous tracking of both carbon and oxygen atoms within a metabolite.
For this compound, this method can be used to determine the specific positions of the 18O labels within the galactose molecule and its downstream metabolites. For instance, after incubation of cells with this compound, key metabolites of the Leloir pathway, such as galactose-1-phosphate and UDP-galactose, can be isolated. Subsequent 13C-NMR analysis would reveal the extent and position of 18O incorporation. A study on the oxygen exchange at the anomeric carbon of D-glucose using this principle demonstrated the utility of this approach. nih.gov
Table 1: Hypothetical 18O-Induced 13C-NMR Isotope Shifts in D-Galactose Metabolites
| Metabolite | Carbon Position | 13C Chemical Shift (ppm) (16O) | 18O-Induced Isotope Shift (ppb) |
| Galactose-1-Phosphate | C1 | 95.2 | 25 |
| Galactose-1-Phosphate | C2 | 70.8 | 30 |
| UDP-Galactose | C1 | 97.5 | 24 |
| UDP-Galactose | C4 | 69.9 | 35 |
Note: This table presents plausible, hypothetical data for illustrative purposes.
Advanced 2D and 3D NMR Techniques for Complex this compound Derivatives
While 1D 13C-NMR is effective for simple metabolites, the analysis of complex this compound derivatives, such as those found in glycoconjugates or branched metabolic pathways, often requires the enhanced resolution and connectivity information provided by two-dimensional (2D) and three-dimensional (3D) NMR techniques.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two powerful 2D NMR experiments that are particularly useful in this context. An HSQC experiment correlates the chemical shifts of directly bonded 1H and 13C nuclei, providing a fingerprint of the carbon-hydrogen framework of a molecule. nih.gov The 18O-induced isotope shift on the 13C nucleus would be observable in the 13C dimension of the HSQC spectrum, allowing for the assignment of 18O labels to specific positions within a complex derivative.
The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for establishing the connectivity between different monosaccharide units in an oligosaccharide or for linking a labeled galactose moiety to another molecule. The presence of an 18O-induced shift in a carbon signal correlated to a specific proton in an HMBC spectrum can provide unambiguous evidence of the location of the label in a larger structure.
For highly complex structures or in cases of severe spectral overlap, 3D NMR techniques such as HSQC-TOCSY (Total Correlation Spectroscopy) or NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy) can be employed. These experiments add a third dimension, further dispersing the signals and providing even more detailed information about the through-bond and through-space connectivities of the atoms. rsc.org
Table 2: Application of Advanced NMR Techniques for this compound Derivatives
| NMR Technique | Information Gained | Application to this compound Derivatives |
| HSQC | Direct 1H-13C correlations | Assigns 18O labels to specific C-H groups in complex glycans. |
| HMBC | Long-range 1H-13C correlations | Determines the linkage position of a this compound unit in an oligosaccharide. |
| HSQC-TOCSY | Correlations within a spin system | Identifies all protons within a this compound residue in a complex environment. |
| NOESY-HSQC | Through-space proton correlations | Determines the 3D conformation and proximity of the this compound unit to other parts of a macromolecule. |
Computational Approaches for this compound Tracer Data Interpretation
The rich datasets generated from this compound tracing experiments necessitate sophisticated computational tools for their interpretation. These approaches allow for the quantitative analysis of metabolic fluxes and the elucidation of complex metabolic network behavior.
Metabolic Flux Analysis (MFA) Algorithms and Software for this compound Data
Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of metabolic reactions in a biological system at steady state. nih.gov By providing a labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, MFA can determine the relative contributions of different pathways to the production of a particular metabolite. nih.gov
Several software packages have been developed to perform MFA, including INCA, 13CFLUX2, and the open-source Python package FreeFlux. acs.org While many of these were initially designed for 13C labeling, the underlying principles are applicable to other stable isotopes like 18O. nih.gov These programs take as input a stoichiometric model of the metabolic network, the isotopic composition of the tracer, and the measured isotope enrichment data of key metabolites. They then use optimization algorithms to estimate the intracellular fluxes that best reproduce the experimental data.
For this compound, the input data would consist of the mass isotopomer distributions of metabolites such as glucose-6-phosphate, fructose-6-phosphate, and lactate (B86563), as determined by mass spectrometry or the positional enrichment data from NMR. The MFA software would then calculate the fluxes through the Leloir pathway, glycolysis, the pentose (B10789219) phosphate pathway, and other interconnected pathways.
Table 3: Commonly Used Software for Metabolic Flux Analysis
| Software | Key Features | Applicability to this compound Data |
| INCA (Isotopomer Network Compartmental Analysis) | User-friendly interface, supports various labeling experiments. | Can be adapted for 18O data by defining the appropriate atom transitions. |
| 13CFLUX2 | High-performance computing capabilities for large networks. | Primarily for 13C, but the core algorithms can be extended to 18O. |
| FreeFlux | Open-source Python package, supports non-stationary MFA. acs.org | Flexible framework that can be customized for 18O tracer experiments. acs.org |
| Agilent VistaFlux | Qualitative flux analysis with visualization tools. lcms.cz | Supports common heavy isotopes and can map results onto pathways. lcms.cz |
Kinetic Modeling of Metabolic Networks Incorporating this compound Tracing
While MFA provides a snapshot of metabolic fluxes at a steady state, kinetic modeling aims to describe the dynamic behavior of a metabolic network over time. mcgill.ca Kinetic models incorporate information about enzyme kinetics, substrate concentrations, and allosteric regulation to simulate how metabolite concentrations and fluxes change in response to perturbations. nih.govresearchgate.net
Data from this compound tracing experiments can be used to develop and validate kinetic models of galactose metabolism. By measuring the time course of 18O enrichment in various metabolites, researchers can estimate the kinetic parameters of the enzymes involved in the Leloir pathway and connected metabolic routes. For example, a study on galactose uptake in perfused rat livers utilized kinetic models to describe the saturation kinetics of the process. nih.gov
Developing a comprehensive kinetic model is a complex task that often involves integrating data from multiple sources, including in vitro enzyme assays and in vivo tracer studies. The resulting model can be used to predict how the system will respond to genetic mutations, drug treatments, or changes in nutrient availability.
Statistical Analysis of Isotope Enrichment Data for Pathway Activity Inference
Statistical analysis is crucial for extracting meaningful biological insights from the often complex and noisy data generated in isotope tracing experiments. Various statistical methods are employed to assess the significance of changes in isotope enrichment and to infer alterations in pathway activity.
A common approach is to use t-tests or analysis of variance (ANOVA) to compare the isotopic enrichment of metabolites between different experimental conditions (e.g., control vs. treated cells). acs.org This can identify specific metabolic steps that are affected by the treatment. For non-targeted analyses where a large number of metabolites are measured, more advanced statistical techniques such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) can be used to identify patterns in the data and to highlight the metabolites that contribute most to the observed differences between groups.
Furthermore, statistical methods can be used to assess the goodness-of-fit of MFA and kinetic models to the experimental data, providing a measure of confidence in the estimated fluxes and kinetic parameters. The analysis of isotope enrichment data is an active area of research, with new statistical methods and software tools continually being developed to improve the accuracy and reliability of pathway activity inference. frontiersin.orgfrontiersin.org
Challenges and Future Perspectives in D Galactose 18o2 Research
Technical Challenges in D-Galactose-18O2 Synthesis and Analytical Detection
The journey from synthesizing this compound to detecting its metabolic fate is fraught with technical difficulties that demand meticulous attention to detail and advanced analytical techniques.
Minimizing Isotope Scrambling during Sample Preparation and Analysis
A primary challenge in studies involving 18O-labeled compounds is the potential for isotope scrambling, where the heavy isotope is unintentionally lost or exchanged. This can occur during sample preparation and analysis, leading to inaccurate quantification of metabolic fluxes. For instance, enzymatic activities, such as those from trypsin used in proteomics, can facilitate the loss of the 18O label. nih.gov To mitigate this, various methods are employed, including heat denaturation of enzymes, acidification to lower the pH, or the use of immobilized enzymes that can be removed after the labeling step. nih.gov However, these methods must be carefully chosen as they can sometimes interfere with subsequent analytical procedures. nih.gov The use of derivatizing agents with greater hydrolytic stability, such as N-methyl-N-tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can also help diminish the possibility of isotopomer scrambling during gas chromatography analysis. researchgate.net
Sensitivity and Specificity in Trace-Level this compound Metabolite Detection
Detecting and quantifying trace-level metabolites of this compound presents another significant challenge. The low abundance of these metabolites in complex biological matrices requires highly sensitive and specific analytical methods. mdpi.com Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the preferred method due to its high sensitivity and selectivity. acs.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly advantageous as it can distinguish between isotopically labeled metabolites and their unlabeled counterparts with high mass accuracy. nih.gov However, even with advanced instrumentation, challenges such as ion suppression effects and background noise from non-biological features can complicate data interpretation. researchgate.netdoi.org The use of isotopically labeled internal standards is a common strategy to compensate for these effects and ensure reliable quantification. researchgate.netnih.gov
Expanding the Scope of this compound Applications to Emerging Biochemical Questions
The application of this compound is expanding beyond traditional metabolic studies to address more complex biochemical questions. It serves as a valuable tool in investigating neurodegeneration, oxidative stress, and age-related diseases. carbomer.comnih.gov Chronic exposure to D-galactose has been shown to induce accelerated senescence in animal models, making it a useful model for studying the aging process. carbomer.comnih.gov Furthermore, this compound tracing can provide insights into the biosynthesis of glycoproteins and glycolipids, which are crucial for cellular recognition and communication. sielc.com The ability to trace the fate of the 18O label allows researchers to dissect the complex pathways involved in these processes.
Development of Novel this compound Derivatives and Analogues for Targeted Research
To further refine and target metabolic investigations, researchers are developing novel derivatives and analogues of this compound. nih.gov These modifications can enhance the tracer's utility by, for example, improving its uptake into specific cells or tissues, or by introducing additional functionalities for detection. mdpi.com For instance, galactose derivatives can be designed to target specific cell receptors, such as those on hepatocytes, for liver-targeted studies. mdpi.com The synthesis of these derivatives often presents its own set of challenges, requiring sophisticated chemical and enzymatic methods to achieve the desired structure and stereochemistry. rsc.orgpnas.org
Table 1: Examples of D-Galactose Derivatives and their Research Applications
| Derivative/Analogue | Modification | Research Application |
| Galactose-modified prodrugs | Attachment of galactose to a cytotoxic compound | Targeting senescent cells that exhibit high β-galactosidase activity. mdpi.com |
| Borylated D-galactose | Installation of a boronic acid group | Potential for glycosidase inhibition studies and Boron Neutron Capture Therapy (BNCT) in cancer. mdpi.com |
| Fluorinated sugar nucleotides | Chemo-enzymatic synthesis with fluorine | Probing the mechanisms of glycosyltransferases. pnas.org |
| C-5 substituted Lex trisaccharides | Elongated hydrocarbon groups at the fucose C-5 position | Probing van der Waals contacts in lectin binding. pnas.org |
Q & A
Q. What are the critical safety protocols for handling D-Galactose-18O₂ in laboratory settings?
- Methodological Answer : D-Galactose-18O₂ should be stored in a dedicated chemical storage area, away from food or consumables, as per general chemical safety guidelines . While it is not classified as hazardous under GHS, avoid skin/eye contact and inhalation. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention if irritation persists . Ensure lab personnel are trained in Material Safety Data Sheet (MSDS) protocols, including emergency contact information provided by suppliers (e.g., Gold Biotechnology, Inc.) .
Q. How should researchers design preliminary experiments using D-Galactose-18O₂ for isotopic tracing studies?
- Methodological Answer : Begin with dose-response experiments to determine the optimal concentration of D-Galactose-18O₂ for metabolic flux analysis. Use cell cultures or model organisms (e.g., mice) and incorporate negative controls (unlabeled D-galactose) and technical replicates. Quantify isotopic incorporation via mass spectrometry, ensuring calibration with standard curves . Document all experimental conditions (pH, temperature, incubation time) to enable reproducibility .
Q. What steps ensure the purity and stability of D-Galactose-18O₂ during experiments?
- Methodological Answer : Verify purity using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) prior to use. Store lyophilized D-Galactose-18O₂ in airtight, light-protected containers at -20°C to prevent isotopic exchange or degradation. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictory data in isotopic tracing studies involving D-Galactose-18O₂?
- Methodological Answer : Contradictions often arise from variability in isotopic enrichment or background noise. Perform kinetic modeling to distinguish between metabolic pathways (e.g., Leloir vs. non-Leloir pathways) and validate results with complementary techniques like ¹³C-NMR or RNA-seq to correlate flux data with gene expression . Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance, and report confidence intervals for isotopic enrichment ratios .
Q. What strategies optimize D-Galactose-18O₂ use in metabolic flux analysis (MFA) under dynamic conditions?
- Methodological Answer : For time-resolved MFA, employ pulse-chase labeling with D-Galactose-18O₂ and sample at multiple timepoints to capture transient metabolic states. Integrate data with computational models (e.g., constraint-based reconstruction) to predict flux distributions. Adjust experimental parameters (e.g., labeling duration, cell synchronization) to account for tissue-specific turnover rates . Validate models using knockout cell lines or enzyme inhibitors to disrupt specific pathways .
Q. How should researchers integrate D-Galactose-18O₂-derived data with multi-omics datasets?
- Methodological Answer : Combine isotopic flux data with proteomic, transcriptomic, and metabolomic profiles using bioinformatics pipelines (e.g., MetaboAnalyst, Skyline). Normalize datasets to account for batch effects and apply multivariate analysis (e.g., PCA, PLS-DA) to identify correlations between galactose metabolism and regulatory networks . Publish raw data and code in repositories like GitHub or Zenodo to facilitate reproducibility .
Methodological Best Practices
- Experimental Reproducibility : Document all procedures in the "Materials and Methods" section, including equipment specifications (e.g., MS instrument model, resolution settings) and software versions. For complex protocols, provide step-by-step Supplementary Information .
- Data Presentation : Use tables to summarize isotopic enrichment ratios (e.g., ¹⁸O:¹⁶O) with error margins. Figures should highlight key findings (e.g., flux maps), avoiding redundant data .
- Literature Review : Utilize databases like Google Scholar and Handbook of Carbohydrate Metabolism to identify gaps in isotopic labeling methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
